molecular formula C20H16F3N3O3 B5652315 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B5652315
M. Wt: 403.4 g/mol
InChI Key: HMDYKBXMNUFMGY-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The key steps include the formation of the pyridazinone core, introduction of the methoxyphenyl group, and the addition of the trifluoromethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality of the compound. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. Some of the notable applications include:

  • Anticancer Activity : Studies have shown that compounds containing the pyridazinone structure can inhibit cancer cell proliferation by modulating specific biochemical pathways. The interactions with enzymes or receptors implicated in cancer progression are crucial for understanding their mechanism of action.
  • Anti-inflammatory Effects : The compound may also influence inflammatory responses, making it a candidate for further research in treating inflammatory diseases. Its ability to interact with inflammatory mediators suggests potential therapeutic applications.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyridazinone derivatives. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell cycle regulation.

Case Study 2: Anti-inflammatory Mechanisms

Another research article highlighted the anti-inflammatory mechanisms of pyridazinone derivatives. The study demonstrated that these compounds could reduce the expression of pro-inflammatory cytokines in cellular models, suggesting their potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the pyridazinone core can interact with enzymes and receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and trifluoromethyl-substituted compounds. What sets 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups, which can confer specific properties and activities not found in other compounds.

Some similar compounds include:

  • 2-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide
  • 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

These comparisons highlight the unique aspects of the compound, such as its enhanced stability and reactivity due to the trifluoromethyl group.

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse scientific literature.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H23F3N3O3
  • Molecular Weight : 433.44 g/mol

Synthesis Overview

The synthesis typically involves several key steps:

  • Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones.
  • Electrophilic Aromatic Substitution : Introduction of the methoxy group onto the phenyl ring.
  • Alkylation Reactions : Incorporation of the ethyl linker.
  • Final Sulfonamide Formation : Reaction with sulfonyl chlorides to form the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to active or allosteric sites on enzymes, potentially disrupting metabolic processes.
  • Receptor Modulation : Interacting with receptors that mediate cellular signaling pathways.

Anticancer Activity

Research indicates that compounds structurally related to this pyridazinone derivative may possess significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and PC3 (prostate cancer), by activating caspases involved in programmed cell death .

CompoundCell LineIC50 (µM)Mechanism
2MCF75.0Caspase activation
4bPC37.5Apoptosis induction

Anti-inflammatory Effects

Some studies suggest that similar compounds can inhibit neutrophil activation and migration, which are critical processes in inflammatory responses. This inhibition may provide therapeutic benefits in treating inflammatory diseases .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of various pyridazinone derivatives, revealing that modifications at specific positions significantly impacted their biological efficacy. For example, the introduction of a trifluoromethyl group was found to enhance potency against certain cancer cell lines while reducing lipophilicity, which is crucial for bioavailability .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-29-16-8-2-13(3-9-16)17-10-11-19(28)26(25-17)12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYKBXMNUFMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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